N-[(1R,2R)-2-[[(1R)-1-(1-Naphthyl)ethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide
Overview
Description
N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that features a naphthalene moiety, a cyclohexyl group, and a nitrobenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Naphthalen-1-yl Ethylamine: This step involves the reaction of naphthalene with ethylamine under specific conditions to form the desired amine.
Cyclohexylation: The naphthalen-1-yl ethylamine is then reacted with cyclohexyl bromide in the presence of a base to form the cyclohexylated amine.
Sulfonamide Formation: The final step involves the reaction of the cyclohexylated amine with 4-nitrobenzenesulfonyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of an amine from the nitro group.
Substitution: Introduction of various functional groups in place of the sulfonamide group.
Scientific Research Applications
N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2R)-2-{[(1R)-1-(Phenyl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine substituent instead of a nitro group.
Uniqueness
The presence of the naphthalene moiety and the nitrobenzene sulfonamide group in N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
IUPAC Name |
N-[(1R,2R)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)25-23-11-4-5-12-24(23)26-32(30,31)20-15-13-19(14-16-20)27(28)29/h2-3,6-10,13-17,23-26H,4-5,11-12H2,1H3/t17-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYQGWHLOLELE-UOKFIYJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@@H]3CCCC[C@H]3NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474390 | |
Record name | N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908598-58-3 | |
Record name | N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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